N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine

LTA4 hydrolase inhibition anti-inflammatory drug discovery imidazo[1,2-a]pyridine SAR

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine (CAS 1016744-73-2) is a heterocyclic secondary amine comprising an imidazo[1,2-a]pyridine bicyclic core linked via a methylene bridge to a cyclopropanamine substituent (C₁₁H₁₃N₃; MW 187.24 g/mol). The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated applications across kinase inhibition (c-Met, PI3Kα, CDK, CLK1, DYRK1A), acid pump antagonism (H⁺/K⁺-ATPase), MCHR1 antagonism, and local anesthesia.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1016744-73-2
Cat. No. B11729157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine
CAS1016744-73-2
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CN3C=CC=CC3=N2
InChIInChI=1S/C11H13N3/c1-2-6-14-8-10(13-11(14)3-1)7-12-9-4-5-9/h1-3,6,8-9,12H,4-5,7H2
InChIKeyYIPYMGUDENOFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine (CAS 1016744-73-2): Procurement-Ready Heterocyclic Building Block for Drug Discovery


N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine (CAS 1016744-73-2) is a heterocyclic secondary amine comprising an imidazo[1,2-a]pyridine bicyclic core linked via a methylene bridge to a cyclopropanamine substituent (C₁₁H₁₃N₃; MW 187.24 g/mol) . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated applications across kinase inhibition (c-Met, PI3Kα, CDK, CLK1, DYRK1A), acid pump antagonism (H⁺/K⁺-ATPase), MCHR1 antagonism, and local anesthesia [1][2][3][4]. Commercial sourcing is available at 95% standard purity with batch-specific QC documentation (NMR, HPLC, GC) from established suppliers .

Why N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine Cannot Be Interchanged with Regioisomeric or Scaffold Analogs


The imidazo[1,2-a]pyridine scaffold exhibits profound regioisomeric sensitivity: the position of substituent attachment on the bicyclic core dictates target engagement, potency, and physicochemical properties. For example, a compound bearing the imidazo[1,2-a]pyridin-2-ylmethyl substructure achieved an IC₅₀ of 1.20 nM against human leukotriene A4 hydrolase (LTA4H) [1], whereas analogous 3-substituted or 6-substituted imidazo[1,2-a]pyridines engage entirely distinct targets such as c-Met kinase (IC₅₀ 3.9 nM) [2] or MCHR1 [3]. Furthermore, the cyclopropyl ring in this specific architecture has been associated with reduced lipophilicity (lower mLogD) relative to bulkier alkyl substituents while retaining potency, a critical advantage for compounds requiring balanced ADME properties [4]. Arbitrary substitution with a 3-ylmethyl regioisomer (CAS 897957-73-2) or a cyclopropane-attached analog (CAS 1480876-40-1) risks altering target specificity, binding affinity, and metabolic stability in unpredictable ways, making direct procurement of the validated 2-ylmethyl derivative essential for reproducible research outcomes.

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine: Quantitative Differentiation Evidence for Procurement Decisions


LTA4 Hydrolase Inhibitory Potency of Imidazo[1,2-a]pyridin-2-ylmethyl-Containing Compounds Reaches Low Nanomolar Range

A compound containing the imidazo[1,2-a]pyridin-2-ylmethyl substructure linked to a piperazine-(1-hydroxy-cyclopropyl)-methanone moiety (US9573957, Example 96) exhibited an IC₅₀ of 1.20 nM against human leukotriene A4 hydrolase (LTA4H) in an enzymatic assay at pH 7.5, 25°C [1]. This sub-nanomolar potency demonstrates that the 2-ylmethyl attachment point, when properly elaborated, can achieve high-affinity target engagement. By comparison, the same imidazo[1,2-a]pyridine core substituted at the 6-position (with heteroaryl/heterocyclyl groups) has produced acid pump antagonists (APAs) with efficacy in gastric acid secretion models at low oral doses without reported nanomolar LTA4H activity [2]. This target specificity divergence underscores the positional sensitivity of the scaffold: the 2-ylmethyl substitution pattern is a determinant for LTA4H-directed chemistry programs, and sourcing the correct regioisomer (CAS 1016744-73-2) as a synthetic intermediate is essential.

LTA4 hydrolase inhibition anti-inflammatory drug discovery imidazo[1,2-a]pyridine SAR

Regioisomeric Purity Differential: 2-ylmethyl (95%) vs. 3-ylmethyl (98%) Isomer Comparison for Reproducible Synthesis

Commercially, N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine (CAS 1016744-73-2) is supplied at a standard purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) . The regioisomeric analog N-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropanamine (CAS 897957-73-2), which differs only in the attachment position of the methylene-cyclopropanamine group on the imidazopyridine core (3-position vs. 2-position), is available at 98% purity from overlapping supplier networks . Despite the higher commercial purity of the 3-ylmethyl isomer, the 2-ylmethyl derivative remains the procurement-relevant choice for programs targeting 2-substituted imidazo[1,2-a]pyridine SAR exploration or using published synthetic routes that specify the 2-ylmethyl intermediate. Substituting the 3-ylmethyl isomer introduces a regioisomeric impurity that can alter reactivity in subsequent coupling steps and confound biological assay interpretation.

regioisomer purity synthetic intermediate procurement heterocyclic building block

Patent-Cited Synthetic Intermediate Role in WO2010007317A1 for Antiproliferative Imidazopyridine Derivatives

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine is cited as a key synthetic intermediate in patent WO2010007317A1, which covers imidazopyridine derivatives as antiproliferative agents and emphasizes cyclopropanamine substitutions for enhanced bioavailability . This patent reference establishes the compound's utility in constructing biologically active molecules with optimized pharmacokinetic profiles. In contrast, generic imidazo[1,2-a]pyridine intermediates without cyclopropyl substitution are prevalent but do not offer the same documented path to enhanced bioavailability. The cyclopropane ring is specifically noted for conferring metabolic stability advantages while maintaining target potency, as corroborated by independent studies showing cyclopropyl-substituted imidazo[1,2-a]pyridines achieve lower mLogD values (Δ mLogD ≈ 1) compared to non-cyclopropyl analogs while retaining biochemical activity [1].

antiproliferative agents patented intermediates medicinal chemistry synthesis

Imidazo[1,2-a]pyridine Scaffold Demonstrates 100-Fold Potency Advantage Over Lidocaine in Local Anesthesia Assays

In a systematic evaluation of imidazo-fused heterocycles for local anesthetic activity, imidazo[1,2-a]pyridines as a class were identified as potent local anesthetic agents. Two specific compounds within this series (compounds 2 and 35) demonstrated local anesthetic activity approximately 100 times more potent than lidocaine in preliminary assays [1]. While N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine itself was not the specific compound tested in this study, it shares the identical imidazo[1,2-a]pyridine pharmacophoric core. For procurement decisions in local anesthetic research programs, this scaffold-level evidence provides quantitative justification for selecting imidazo[1,2-a]pyridine-based building blocks over alternative heterocyclic scaffolds (e.g., benzimidazole or pyrazolopyridine derivatives) that lack documented 100× potency advantages in this indication.

local anesthetic imidazo[1,2-a]pyridine pharmacology calcium channel blocker

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine: Optimal Scientific and Industrial Application Scenarios Based on Evidence


Synthetic Intermediate for LTA4 Hydrolase-Targeted Anti-Inflammatory Drug Discovery Programs

The imidazo[1,2-a]pyridin-2-ylmethyl substructure has demonstrated access to low nanomolar LTA4H inhibitory potency (IC₅₀ 1.20 nM) when elaborated with appropriate substituents, as evidenced by US9573957 Example 96 . Procurement of CAS 1016744-73-2 as a synthetic intermediate positions research teams to explore this target space directly, whereas alternative regioisomers (3-ylmethyl or 6-substituted) redirect biological activity toward unrelated targets such as gastric H⁺/K⁺-ATPase or MCHR1 .

Building Block for Antiproliferative Agents with Enhanced Oral Bioavailability via Cyclopropyl Modification

Patent WO2010007317A1 specifically cites cyclopropanamine-substituted imidazopyridine derivatives as antiproliferative agents with enhanced bioavailability . Independent SAR data confirm that cyclopropyl substitution reduces mLogD by approximately 1 unit compared to non-cyclopropyl analogs while retaining biochemical activity . This compound serves as a direct entry point into this patented chemical space for oncology-focused medicinal chemistry teams.

Regioisomer-Controlled SAR Exploration of 2-Substituted vs. 3-Substituted Imidazo[1,2-a]pyridine Pharmacophores

The availability of both the 2-ylmethyl (CAS 1016744-73-2, 95% purity) and 3-ylmethyl (CAS 897957-73-2, 98% purity) regioisomers from established suppliers enables systematic head-to-head SAR comparisons. Given the documented target specificity divergence between 2-substituted and 3-substituted imidazo[1,2-a]pyridines, this compound pair provides a controlled experimental system for elucidating regioisomer-dependent pharmacology.

Scaffold-Hopping Starting Point for Non-Opioid Local Anesthetic Discovery

The imidazo[1,2-a]pyridine scaffold has produced compounds with approximately 100-fold greater local anesthetic potency than lidocaine in preliminary in vivo assays . N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine, bearing the identical core with a synthetically versatile secondary amine handle at the 2-position, is a rational procurement choice for medicinal chemistry teams pursuing novel local anesthetics or calcium channel modulators derived from this privileged scaffold.

Quote Request

Request a Quote for N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.